3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid
Description
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid is a heterocyclic propanoic acid derivative featuring an imidazo[1,5-a]pyridine core substituted with an ethyl group at the 3-position.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-(3-ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14N2O2/c1-2-11-13-9(6-7-12(15)16)10-5-3-4-8-14(10)11/h3-5,8H,2,6-7H2,1H3,(H,15,16) |
InChI Key |
TXFAPBFSOZKPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C2N1C=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted products .
Scientific Research Applications
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, biological activities, and sources:
Key Comparative Insights
Heterocyclic Core Influence on Bioactivity
- Imidazo[1,5-a]pyridine vs. Triazolo/Pyrimidine: The imidazo[1,5-a]pyridine core in the target compound provides a rigid, planar structure conducive to binding enzymes or receptors, similar to triazolo[1,5-a]pyrimidine derivatives used in cancer diagnostics . In contrast, pyran-based analogs (e.g., 3-(2-oxo-2H-pyran-6-yl)propanoic acid) exhibit antifungal activity, likely due to interactions with fungal cell membranes .
- Chlorinated Phenyl vs. Heterocyclic Cores: Chlorinated phenylpropanoic acids (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) show selective antibacterial activity, whereas nitrogen-rich heterocycles (e.g., imidazo/triazolo) are more associated with eukaryotic targets (e.g., HDACs, kinases) .
Substituent Effects
- Ethyl Group (Target Compound) : The 3-ethyl group on the imidazo[1,5-a]pyridine likely enhances lipophilicity, improving membrane permeability compared to smaller substituents (e.g., methylthio in pineapple esters) .
- Azido and Triazole Groups: 3-Phenyl-2-azidopropanoic acid serves as a click chemistry precursor for peptidomimetics, enabling modular drug design. This contrasts with the target compound’s direct heterocyclic linkage, which may offer metabolic stability .
Biological Activity
3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H15N2O2
- Molecular Weight : 219.26 g/mol
- CAS Number : 1017365-52-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential role in modulating signaling pathways involved in cancer and inflammation.
Interaction with PD-1/PD-L1 Pathway
Recent studies have indicated that compounds similar to this compound may act as antagonists of the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors. Small molecules targeting this pathway have shown promise in enhancing anti-tumor immunity.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow it to interact with cellular receptors involved in cell survival and proliferation.
Anti-inflammatory Properties
Research has shown that this compound may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting a potential therapeutic application in inflammatory diseases.
Case Study 1: In Vitro Cytotoxicity Assay
A study conducted on the cytotoxic effects of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed significant dose-dependent cytotoxicity. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for MDA-MB-231 cells.
Case Study 2: Anti-inflammatory Activity Assessment
In a separate investigation, the compound was tested for its ability to reduce TNF-alpha levels in LPS-stimulated macrophages. Results showed a reduction of TNF-alpha by approximately 40% at a concentration of 50 µM, indicating its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
| Activity Type | Assay Type | Cell Line/Model | Effect Observed | IC50/EC50 Value |
|---|---|---|---|---|
| Antitumor | Cytotoxicity | MCF-7 | Significant cytotoxicity | 25 µM |
| Antitumor | Cytotoxicity | MDA-MB-231 | Significant cytotoxicity | 30 µM |
| Anti-inflammatory | TNF-alpha Inhibition | LPS-stimulated Macrophages | Reduction in TNF-alpha levels | EC50 = 50 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
